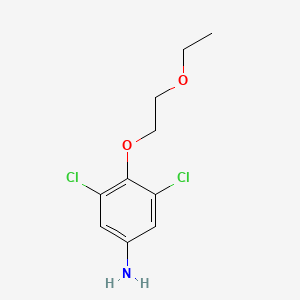
3,5-Dichloro-4-(2-ethoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-(2-ethoxyethoxy)aniline is a chemical compound that belongs to the class of dichloroanilines. It consists of an aniline ring substituted with two chlorine atoms and an ethoxyethoxy group. This compound is used in various industrial applications, including the production of dyes and herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline typically involves the chlorination of aniline derivatives. One common method starts with 3,5-dichloronitrobenzene, which undergoes catalytic hydrogenation and Bamberger rearrangement to form the desired product . This method is efficient and avoids the large amount of waste acid from traditional reactions such as diazotization, hydrolysis, and nitration .
Industrial Production Methods
Industrial production of this compound often involves continuous synthesis processes using fixed bed microreactors. This method allows for high efficiency and scalability, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common method for reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-(2-ethoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles in the target molecules . This interaction can lead to various biochemical effects, depending on the specific molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,5-Dichloro-4-(2-ethoxyethoxy)aniline is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other dichloroanilines. This unique structure allows it to be used in specific applications where other dichloroanilines may not be suitable .
Propiedades
Número CAS |
96404-81-8 |
|---|---|
Fórmula molecular |
C10H13Cl2NO2 |
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
3,5-dichloro-4-(2-ethoxyethoxy)aniline |
InChI |
InChI=1S/C10H13Cl2NO2/c1-2-14-3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3 |
Clave InChI |
PQJNLEDYOUFVOE-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=C(C=C(C=C1Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
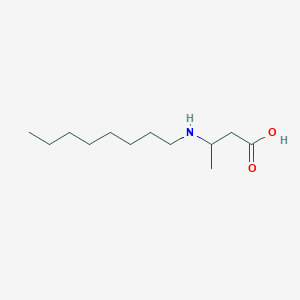

![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
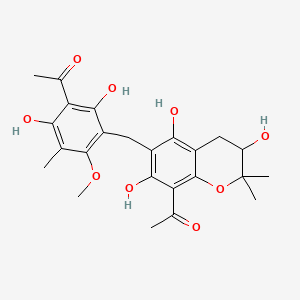
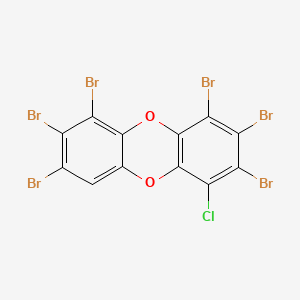
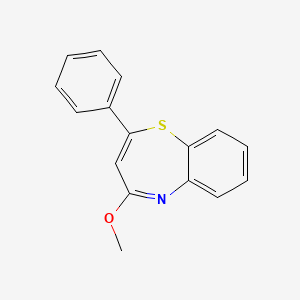
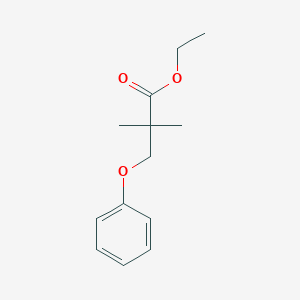
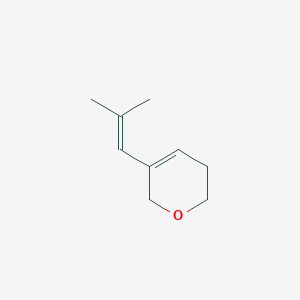

![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
